Physicochemical properties of 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Physicochemical properties of 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine
Introduction
In the landscape of modern drug discovery and agrochemical research, the rational design of bioactive molecules is paramount. The compound 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine is a heterocyclic entity of significant interest, serving as a key intermediate in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors for targeted cancer therapies.[1] Its molecular architecture, featuring halogenated aromatic rings, is conducive to selective interactions with enzyme active sites and provides versatile handles for synthetic elaboration through cross-coupling reactions.[1]
The journey from a promising molecular structure to a viable drug or agrochemical product is fundamentally governed by its physicochemical properties. These characteristics—including solubility, lipophilicity, and ionization state—dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its efficacy and safety.[2][3] A molecule with exceptional biological activity in vitro can fail in development if it cannot reach its target in a biological system.
This guide provides a comprehensive technical framework for characterizing 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine. As direct experimental data for this specific molecule is not extensively published, we will proceed from a position of predictive analysis based on its structural components, followed by detailed, field-proven experimental protocols for its empirical determination. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both the "how" and the "why" behind a robust physicochemical profiling campaign.
Molecular Profile and In Silico Assessment
The first step in characterizing any new chemical entity is to build a foundational profile based on its structure and to leverage computational models to predict its behavior. These in silico predictions are invaluable for anticipating challenges and designing an efficient experimental strategy.[4]
Compound Identity
| Property | Value | Source |
| CAS Number | 1131770-46-1 | [5][6] |
| Molecular Formula | C₁₆H₁₀ClFINS | [1][5] |
| Molecular Weight | 429.68 g/mol | [1][6] |
| Appearance | Solid | [5] |
| SMILES | FC1=NC=C(C2=CC=C(CC3=CC(I)=CC=C3Cl)S2)C=C1 | [6] |
| Chemical Structure |
Structural Analysis and Predicted Physicochemical Influence
The molecule's structure is a composite of distinct chemical motifs, each contributing to its overall physicochemical personality:
-
2-Fluoropyridine Moiety: The pyridine ring introduces a basic nitrogen atom, which is the primary site of protonation. This makes the compound's solubility and lipophilicity dependent on pH. The ortho-fluoro substituent is a strong electron-withdrawing group, which will lower the basicity (pKa) of the pyridine nitrogen compared to pyridine itself.[7][8]
-
Thiophene Ring: As a bioisostere of a benzene ring, it contributes to the aromatic character and planarity of the molecule, potentially influencing crystal packing and target binding.
-
2-Chloro-5-iodobenzyl Group: This bulky, halogen-rich substituent is the dominant contributor to the molecule's lipophilicity. The presence of chlorine and a large, polarizable iodine atom significantly increases the molecular weight and non-polar surface area, strongly suggesting that the compound will have very low intrinsic aqueous solubility.
Based on this analysis, we can anticipate a profile characteristic of many modern drug candidates: high lipophilicity and low aqueous solubility, often termed "brick dust" compounds.
Aqueous Solubility
Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs, as a compound must dissolve in the gastrointestinal fluid to be absorbed.[9] Poor solubility can terminate the development of an otherwise potent compound. It is essential to distinguish between two types of solubility measurements: kinetic and thermodynamic.[10]
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput measurement typically used in early discovery. It measures the concentration at which a compound, rapidly dissolving from a DMSO stock solution, begins to precipitate in an aqueous buffer.[11][12] It is a measure of how quickly a compound can dissolve and is useful for ranking large numbers of compounds and flagging potential issues.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period (often 24-48 hours) until the concentration in solution is constant.[13] This "gold standard" measurement is crucial for lead optimization and pre-formulation studies.[13]
Given the predicted low solubility of 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine, a kinetic assay would be the first experimental step, followed by a definitive thermodynamic measurement.
Caption: Solubility Assessment Workflow in Drug Discovery.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol establishes the equilibrium solubility, a critical parameter for understanding bioavailability.
Principle: An excess of the solid compound is agitated in a chosen aqueous buffer at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a concentration-detection method, typically HPLC-UV.[13]
Methodology:
-
Preparation: Add approximately 1-2 mg of the solid compound to a 1.5 mL glass vial.
-
Solvent Addition: Add 1 mL of a buffered solution (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 hours to ensure equilibrium is reached. The presence of visible solid material at the end of the incubation is essential.
-
Phase Separation: Allow the suspension to settle for 1-2 hours. Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed.
-
Filtration: Filter the aliquot through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining undissolved solid.
-
Quantification: Prepare a standard curve of the compound in the analysis solvent (e.g., acetonitrile/water). Dilute the filtered supernatant with the analysis solvent and quantify the compound's concentration using a validated HPLC-UV method.
-
Result: The solubility is reported in µg/mL or µM. The experiment should be performed in triplicate.
Addressing Poor Solubility
For a compound predicted to have low solubility, formulation strategies are critical. Amorphous solid dispersions (ASDs) are a leading technology where the crystalline drug is molecularly dispersed within a polymer matrix.[14] This amorphous form has a higher free energy than the stable crystalline form, leading to significantly enhanced apparent solubility and dissolution rates, which can dramatically improve oral bioavailability.[15][16]
Lipophilicity (LogP & LogD)
Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous one. It is a key determinant of a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties.[17]
-
LogP (Partition Coefficient): Represents the partitioning of the neutral form of the molecule between n-octanol and water.
-
LogD (Distribution Coefficient): Represents the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like our topic molecule, LogD is the more physiologically relevant parameter.
Experimental Protocol: LogP/LogD by Shake-Flask Method
This is the benchmark method for determining lipophilicity.[9][18]
Principle: The compound is dissolved in one of two immiscible phases (n-octanol and pH-buffered water). The phases are shaken to allow the compound to partition between them until equilibrium is reached. The concentration of the compound in each phase is then measured to calculate the partition coefficient.[9]
Caption: Workflow for Shake-Flask LogD Determination.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4 PBS) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this molecule).
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol phase and 1 mL of the pre-saturated aqueous phase. Add a small volume of the stock solution.
-
Equilibration: Shake the vial vigorously for 1-3 hours at a constant temperature.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 x g) for 15-30 minutes to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the upper (n-octanol) and lower (aqueous) phases.
-
Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC-UV method.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Ionization Constant (pKa)
The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. For this molecule, the basic nitrogen on the pyridine ring is the key ionizable center. Its pKa will dictate the ratio of the charged (protonated) to neutral form throughout the pH range of the gastrointestinal tract, profoundly impacting both solubility and permeability.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method directly measures pKa by monitoring pH changes during titration with an acid or base.[2][19]
Principle: The compound is dissolved in a solvent (often with a co-solvent like methanol for poorly soluble compounds) and is titrated with a standardized acid (e.g., HCl). The pH of the solution is monitored with a calibrated electrode, and the pKa is determined from the inflection point of the resulting titration curve.
Caption: Ionization state of a basic compound relative to pH and pKa.
Methodology:
-
Sample Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., water with a minimal amount of methanol or DMSO to aid solubility).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a precision burette containing the titrant (e.g., 0.1 M HCl).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point on the titration curve. Specialized software is typically used to analyze the curve and calculate the pKa.
Summary of Physicochemical Profile
While experimental determination is essential, the following table summarizes the anticipated physicochemical profile for 5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine based on its chemical structure, guiding the experimental and developmental strategy.
| Physicochemical Parameter | Predicted Property | Rationale / Implication for Development | Recommended Experimental Method |
| Aqueous Solubility | Very Low (<10 µg/mL) | High molecular weight, extensive aromatic system, multiple halogens. Bioavailability will likely be dissolution-rate limited. | Shake-Flask Thermodynamic Solubility |
| Lipophilicity (LogD at pH 7.4) | High (>4) | Large non-polar surface area. May lead to high plasma protein binding, high volume of distribution, and potential for non-specific toxicity. | Shake-Flask Partitioning |
| Ionization (pKa) | Weakly Basic (pKa ~2-4) | Pyridine nitrogen is the basic center; electron-withdrawing fluorine reduces basicity. The compound will be predominantly in its neutral form at physiological pH 7.4. | Potentiometric or UV-Metric Titration |
| Solid State | Crystalline Solid | Supplied as a solid. Polymorphism screening (XRPD, DSC) is necessary to identify the most stable form for development. | XRPD, DSC, TGA |
Conclusion and Forward Outlook
5-(5-(2-Chloro-5-iodobenzyl)thiophen-2-yl)-2-fluoropyridine presents a molecular profile characteristic of a promising but challenging drug candidate. Its structural features suggest potent biological activity but are coupled with predicted low aqueous solubility and high lipophilicity. This profile necessitates a proactive and informed development strategy. An early focus on formulation technologies, such as amorphous solid dispersions, will be critical to overcoming the solubility hurdle and achieving adequate drug exposure in vivo. A thorough understanding of its pKa will be essential for interpreting its behavior in biological media and for developing pH-controlled release formulations if needed. The experimental protocols detailed in this guide provide a robust framework for obtaining the high-quality data required to navigate these challenges and unlock the full therapeutic potential of this important chemical entity.
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